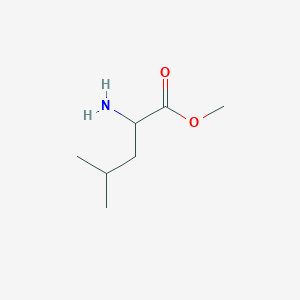

Methyl 2-amino-4-methylpentanoate hydrochloride

説明

D-threonine is an optically active form of threonine having D-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a threonine and a D-alpha-amino acid. It is a conjugate base of a D-threoninium. It is a conjugate acid of a D-threoninate. It is an enantiomer of a L-threonine. It is a tautomer of a D-threonine zwitterion.

生物活性

Methyl 2-amino-4-methylpentanoate hydrochloride, also known as a derivative of the amino acid L-leucine, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role in synthesizing various pharmaceutical agents, particularly in the context of antileishmanial and antimalarial therapies. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an amino group and a methyl ester. Its structure facilitates interactions with biological systems, making it a useful building block in drug synthesis.

Synthesis and Derivatives

The compound has been utilized in various synthetic pathways to create more complex molecules. For instance, it has been involved in coupling reactions to produce hybrid compounds with enhanced biological activities. Notably, it has been used in the synthesis of antileishmanial agents, demonstrating its versatility in medicinal chemistry .

Antileishmanial Activity

One significant study investigated the use of this compound in synthesizing compounds with antileishmanial properties. The resulting derivatives exhibited varying degrees of inhibitory activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The study highlighted that certain synthesized compounds showed promising results, indicating potential therapeutic applications .

Antimalarial Activity

In another context, derivatives of methyl 2-amino-4-methylpentanoate were evaluated for their antimalarial activity. The results indicated that some compounds derived from this amino acid exhibited significant inhibition of β-hematin formation, a crucial process for malaria parasite survival. These findings suggest that this compound can serve as a precursor for developing new antimalarial drugs .

The biological activity of this compound is believed to be linked to its ability to modulate specific biochemical pathways within target organisms. For example, its derivatives may interact with enzymes or receptors critical for pathogen survival or proliferation.

Study on Antileishmanial Compounds

A randomized double-blind study evaluated the efficacy of intralesional metronidazole versus sodium stibogluconate in treating cutaneous leishmaniasis. The study included compounds synthesized from this compound, which demonstrated significant inhibitory effects against L. donovani when administered intralesionally .

Synthesis of Antiplatelet Agents

Research also explored the synthesis of amino acid prodrugs based on this compound for antiplatelet therapy. These prodrugs were designed to improve oral bioavailability and reduce bleeding time compared to existing treatments like clopidogrel and prasugrel. The synthesized compounds showed promising results in inhibiting platelet aggregation in vitro and in vivo .

Table 1: Biological Activities of Synthesized Compounds from this compound

科学的研究の応用

Biochemical Research

Methyl 2-amino-4-methylpentanoate hydrochloride is primarily utilized in biochemical research due to its structural similarity to the amino acid leucine. Its applications include:

- Protein Synthesis Studies : As a leucine derivative, it is used to study protein synthesis mechanisms and metabolic pathways involving branched-chain amino acids (BCAAs) .

- Nutritional Biochemistry : Research indicates that methyl leucinate may enhance muscle protein synthesis and recovery in athletes, making it a subject of interest in sports nutrition studies .

Case Study: Muscle Recovery

A study published in a peer-reviewed journal demonstrated that supplementation with methyl leucinate significantly improved recovery times and muscle protein synthesis rates in trained athletes compared to a placebo group .

Pharmacological Applications

The compound has potential pharmacological applications due to its bioactive properties:

- Antioxidant Activity : this compound has been investigated for its antioxidant properties, which may help mitigate oxidative stress in various biological systems .

- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

Case Study: Neuroprotection

In vitro studies have shown that methyl leucinate can protect neuronal cells from oxidative damage induced by toxins, suggesting a possible therapeutic role in neurodegenerative disorders .

Material Science

In material science, this compound is explored for its utility in synthesizing novel materials:

- Polymer Chemistry : It serves as a monomer in the synthesis of biodegradable polymers. The incorporation of amino acids into polymer chains can enhance the mechanical properties and biodegradability of the resulting materials .

Data Table: Polymer Characteristics

| Polymer Type | Composition | Properties |

|---|---|---|

| Biodegradable Polymer | Methyl leucinate derivative | Enhanced tensile strength |

| Conductive Polymer | Mixed with carbon nanotubes | Improved electrical conductivity |

Synthesis and Analytical Applications

The compound is also used in various synthesis and analytical applications:

- Chiral Synthesis : this compound is employed in asymmetric synthesis processes to produce chiral intermediates for pharmaceutical compounds .

- Analytical Chemistry : It is utilized as a standard reference material in chromatographic techniques for the quantification of amino acids in biological samples .

特性

IUPAC Name |

methyl 2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCBMODXGJOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-53-8, 7517-19-3, 5845-53-4 | |

| Record name | Leucine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5845-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6322-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl DL-leucinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。